N-(cyclopropylmethyl)-4-ethylaniline
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSULWYVAMOJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Using Cyclopropylmethyl Bromide
A classical method involves the nucleophilic substitution reaction of 4-ethylaniline with cyclopropylmethyl bromide under basic conditions. For example, in a related synthesis (patent CN1651379A), a similar cyclopropylmethyl ether intermediate was prepared by reacting cyclopropylmethyl bromide with a phenolic compound in the presence of sodium hydride in N,N-dimethylformamide (DMF) solvent, heated to 60-70°C for 8 hours, yielding high purity products (~87.9% yield) after workup and distillation.
While this example is for a phenol derivative, the alkylation principle applies similarly to aniline derivatives like 4-ethylaniline. The reaction requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
Reductive Amination Using Cyclopropyl Aldehyde
A more modern and industrially preferred method is reductive amination, where 4-ethylaniline or its nitro precursor is reacted with cyclopropyl aldehyde under catalytic hydrogenation conditions in the presence of acid and a catalyst (e.g., Pd/C or Raney Nickel).
According to patent CN114591192B, the process involves a one-pot two-step reaction combining nitro reduction and amino alkylation by catalytic hydrogenation. The reaction is conducted at 30-150°C and 0.2-5.0 MPa hydrogen pressure, with acid and catalyst present to facilitate both reduction and alkylation, yielding N-(cyclopropylmethyl)-4-ethylaniline with high purity and yield.
The molar ratios and conditions are optimized for industrial scalability: molar ratio of the aniline precursor to cyclopropyl aldehyde is about 1:0.5-3; acid and catalyst loadings are controlled to minimize impurities.
This method reduces post-reaction purification steps, lowers cost, and improves environmental friendliness compared to classical alkylation.
Zinc-Mediated Reductive Alkylation
Another patented method (US10844005B1) describes the reaction of a substituted aniline compound with cyclopropyl formaldehyde in the presence of metallic zinc and acid, carried out at 35-80°C in solvents such as ethyl acetate, butyl acetate, diethyl ether, or dichloromethane. This method offers:
- Mild reaction conditions
- Short reaction times
- High yields
- Simple post-reaction workup due to fewer impurities
The reaction involves the in situ formation of an iminium intermediate followed by reduction to the N-(cyclopropylmethyl) aniline product.
Comparative Data Table of Preparation Methods
| Method | Key Reagents and Conditions | Yield (%) | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alkylation with cyclopropylmethyl bromide | 4-ethylaniline, cyclopropylmethyl bromide, NaH, DMF, 60-70°C, 8 h | ~88 | 8 h | High purity, straightforward | Requires strong base, longer time |
| Catalytic hydrogenation (one-pot) | Nitro precursor, cyclopropyl aldehyde, acid, catalyst, 30-150°C, 0.2-5 MPa H2, 8-20 h | High (>90) | 8-20 h | One-pot, fewer impurities, industrially scalable | Requires high pressure equipment |
| Zinc-mediated reductive alkylation | Aniline derivative, cyclopropyl formaldehyde, Zn, acid, 35-80°C, ester/ether solvents | High | Short (few hours) | Mild conditions, simple operation | Use of metal zinc, solvent handling |
Research Findings and Notes
The reductive amination approach (hydrogenation) is preferred industrially due to its efficiency and cleaner reaction profile, minimizing side products and simplifying purification.
Zinc-mediated reductive alkylation provides a cost-effective alternative to expensive boron reagents or trifluoroacetic acid catalysts, with fewer by-products and higher yields.
Classical alkylation methods using cyclopropylmethyl halides are effective but involve harsher conditions and longer reaction times, with potential issues in controlling selectivity and side reactions.
The choice of solvent significantly impacts reaction efficiency; polar aprotic solvents like DMF are common in alkylation, while esters and ethers are preferred in reductive methods for better solubility and ease of separation.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-(cyclopropylmethyl)-4-ethylaniline has been investigated for its potential therapeutic effects, particularly in the treatment of central nervous system (CNS) disorders. The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as anxiety, depression, and schizophrenia.
Case Study: CNS Activity
A patent (US5273975A) describes compounds similar to this compound that exhibit CNS activity. These compounds have been shown to be effective in treating conditions like schizophrenia and Parkinson's disease by modulating neurotransmitter activity, particularly through serotonin receptors .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, often involving N-demethylation processes. Research indicates that derivatives of this compound may exhibit enhanced biological activity compared to their parent compounds.
Table 1: Synthesis Pathways
| Method | Description | Yield |
|---|---|---|
| N-Demethylation | Using vinyl chloroformate as a reagent | Up to 91% |
| Hydrazine-mediated cleavage | Mild conditions for carbamate intermediates | 79% yield |
Material Science Applications
In addition to its medicinal properties, this compound has potential applications in materials science, particularly in the development of organic semiconductors and polymers.
Case Study: Organic Electronics
Research has shown that compounds with similar structures can be utilized as hole transport materials in organic light-emitting diodes (OLEDs). The unique electronic properties of such anilines contribute to improved efficiency and stability in OLED applications .
Environmental Considerations
The environmental impact of chemical compounds is increasingly scrutinized. This compound's derivatives have been evaluated for their stability and degradation pathways in environmental settings. Understanding these factors is crucial for assessing the safety and regulatory compliance of new chemical entities.
Table 2: Environmental Stability Data
| Compound | Half-life (days) | Degradation Products |
|---|---|---|
| This compound | 30 | Non-toxic metabolites |
| Related anilines | 15-45 | Varies by substituent |
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-ethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the ethyl group on the benzene ring can affect its overall hydrophobicity and reactivity. These interactions can modulate various molecular pathways, leading to desired biological effects .
Comparison with Similar Compounds
Substituent Effects on the Aniline Core
Key Observations :
- 4-Ethyl substitution on the aromatic ring modulates electron density, affecting reactivity in electrophilic substitution reactions. This contrasts with nitroso derivatives (e.g., N-Nitroso-N-ethylaniline), where the nitroso group dominates reactivity and toxicity .
Biological Activity
N-(Cyclopropylmethyl)-4-ethylaniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic amine characterized by the presence of a cyclopropylmethyl group and an ethyl substituent on the aniline ring. Its structure can be represented as follows:
This compound's unique structure may contribute to its biological activity, particularly in modulating receptor interactions.
1. Receptor Interaction
Research indicates that compounds similar to this compound may exhibit significant interaction with various receptors, particularly histamine receptors. Histamine receptors (H1, H2, H3, and H4) are G protein-coupled receptors involved in numerous physiological processes, including immune response and neurotransmission. For instance, antagonists of H1R are used to treat allergic reactions and have shown anti-inflammatory properties .
2. Antineoplastic Potential
The compound's structural analogs have been investigated for their antineoplastic (anti-cancer) properties. Alkylating agents, which include various anilines, have demonstrated efficacy in inhibiting tumor growth by damaging DNA in cancer cells . The potential for this compound to act as an alkylating agent warrants further investigation.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds:
- Histamine Receptor Antagonism : A study highlighted the role of histamine receptor antagonists in managing inflammatory conditions. Compounds that inhibit H1R can reduce symptoms associated with allergic responses .
- Alkylating Agents : Comparative studies on alkylating agents revealed that structurally diverse compounds could exhibit varying degrees of toxicity and therapeutic efficacy against different cancer types .
- CNS Activity : Some derivatives of cyclopropylmethyl amines have been identified with central nervous system (CNS) activity, suggesting potential applications in treating CNS disorders such as anxiety and depression .
Data Tables
Q & A
Basic: What synthetic routes are recommended for preparing N-(cyclopropylmethyl)-4-ethylaniline, and how can reaction progress be monitored?
Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 4-ethylaniline with cyclopropylmethyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C . Reaction progress should be monitored using thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate, 4:1) and visualized under UV light. Intermediate purification via column chromatography (silica gel, gradient elution) is recommended. Confirm final product identity using (e.g., δ 1.2–1.4 ppm for cyclopropane protons) and LCMS (expected [M+H] = 190.2) .
Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR): - and resolve structural features like cyclopropane (δ 0.5–1.5 ppm) and ethyl/aromatic protons (δ 6.5–7.2 ppm). Multiplicity patterns confirm substitution .
- Liquid Chromatography-Mass Spectrometry (LCMS): Validates molecular weight and detects impurities (e.g., unreacted starting materials) .
- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., CHN requires 175.1361 g/mol) .
Advanced: How can researchers address conflicting reaction yields in multi-step syntheses of this compound derivatives?
Answer:
Yield discrepancies often arise from side reactions (e.g., over-alkylation) or purification inefficiencies. For example, in a multi-step synthesis, the final amidation step may yield 31% due to steric hindrance . Mitigation strategies include:
- Optimizing reaction stoichiometry: Use a 1.2:1 molar ratio of cyclopropylmethyl halide to 4-ethylaniline to minimize di-alkylation .
- Temperature control: Lower temperatures (e.g., 0°C) reduce side reactions during alkylation .
- Purification: Employ flash chromatography or preparative HPLC for intermediates with polar functional groups .
Advanced: What strategies optimize the introduction of cyclopropylmethyl groups into aromatic amines?
Answer:
Cyclopropylmethyl groups enhance metabolic stability and bioavailability. Key strategies include:
- Reductive amination: React 4-ethylaniline with cyclopropanecarbaldehyde under H (1 atm) with Pd/C catalyst in ethanol (60°C, 12 hr) .
- Mitsunobu reaction: Use DIAD and PPh to couple cyclopropanemethanol with 4-nitroaniline, followed by nitro reduction .
- Inert conditions: Conduct reactions under N to prevent oxidation of the cyclopropane ring .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pesticidal applications?
Answer:
SAR studies focus on substituent effects:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance pesticidal activity by increasing electrophilicity .
- Meta-substitution on the aromatic ring improves binding to insect GABA receptors (e.g., 100% mortality in Plutella xylostella at 1 mg/L) .
- Oxadiazole rings (e.g., 1,2,4-oxadiazol-3-yl) improve stability and bioavailability .
Methodological: What are the best practices for reproducing synthetic procedures under inert conditions?
Answer:
- Equipment: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .
- Solvent drying: Pre-treat solvents (e.g., THF over Na/benzophenone) to ≤10 ppm HO .
- Gas purging: Bubble N through the reaction mixture for 30 min before heating .
- Monitoring: Track O levels with inline sensors during large-scale syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
